molecular formula C15H17N3O2S B4891462 1-(4-nitrophenyl)-4-(thiophen-2-ylmethyl)piperazine

1-(4-nitrophenyl)-4-(thiophen-2-ylmethyl)piperazine

Cat. No.: B4891462
M. Wt: 303.4 g/mol
InChI Key: MHFUDBXSURVACJ-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-4-(thiophen-2-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a 4-nitrophenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-nitrophenyl)-4-(thiophen-2-ylmethyl)piperazine typically involves the reaction of 4-nitroaniline with thiophen-2-ylmethyl chloride in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-4-(thiophen-2-ylmethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products Formed

    Reduction: 1-(4-aminophenyl)-4-(thiophen-2-ylmethyl)piperazine.

    Substitution: Various substituted piperazine derivatives.

    Cyclization: Polycyclic compounds with enhanced stability and biological activity.

Scientific Research Applications

1-(4-nitrophenyl)-4-(thiophen-2-ylmethyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-(thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-nitrophenyl)piperazine: Lacks the thiophen-2-ylmethyl group, resulting in different chemical and biological properties.

    4-(thiophen-2-ylmethyl)piperazine:

    1-(4-aminophenyl)-4-(thiophen-2-ylmethyl)piperazine: A reduced form of the compound with different chemical behavior.

Uniqueness

1-(4-nitrophenyl)-4-(thiophen-2-ylmethyl)piperazine is unique due to the presence of both the 4-nitrophenyl and thiophen-2-ylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-18(20)14-5-3-13(4-6-14)17-9-7-16(8-10-17)12-15-2-1-11-21-15/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFUDBXSURVACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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